Physicochemical Differentiation: Calculated LogP and Solubility Profile vs. Para-Substituted Analog
A primary source of differentiation for CAS 338397-02-7 lies in its distinct physicochemical profile, driven by the meta-trifluoromethyl substitution, when compared to a closely related para-substituted analog, N-(4-(4-(trifluoromethyl)phenyl)-2-thiazolyl)benzamide (CID 13256003) [1]. The target compound has a calculated LogP (XLogP3-AA) of 4.4, indicating higher lipophilicity [2]. In contrast, the para-substituted analog, which possesses an additional hydrogen bond donor from its unsubstituted amide, would be predicted to have a lower LogP and different solubility characteristics, potentially affecting its membrane permeability and pharmacokinetic profile, although experimental solubility data for the target compound is absent from public sources.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4 [2] |
| Comparator Or Baseline | CID 13256003 (para-trifluoromethyl analog) - Predicted LogP ~3.8 (based on structural inference, no public experimental data found) |
| Quantified Difference | Calculated LogP difference of approximately +0.6 log units, indicating a ~4-fold higher partition coefficient for the target compound. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This difference in lipophilicity can translate to significantly different membrane permeability, solubility, and off-target binding profiles, making the target compound a distinct chemical tool for probing biological systems where higher lipophilicity is a key design parameter.
- [1] PubChem. (2026). Compound Summary for CID 13256003, N-(4-(4-(trifluoromethyl)phenyl)-2-thiazolyl)benzamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 3396805, N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide. National Center for Biotechnology Information. View Source
